4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
Description
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with amino (NH₂) and nitro (NO₂) groups at positions 6 and 5, respectively. The nitro group enhances electron-withdrawing effects, while the amino group may contribute to hydrogen bonding, influencing solubility and target interactions.
Properties
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLHQVFLUGUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
Two-Step Nucleophilic Aromatic Substitution
The most widely reported method involves sequential substitution of chlorine atoms on a pre-functionalized pyrimidine core.
Step 1: Synthesis of 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
Reagents :
- 4,6-Dichloro-5-nitropyrimidine
- 4-Aminobenzenesulfonamide
- Base: Cs₂CO₃ or NaH
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure :
4,6-Dichloro-5-nitropyrimidine reacts with 4-aminobenzenesulfonamide in anhydrous DMF at 80–100°C for 6–12 hours under inert atmosphere. The reaction selectively substitutes the chlorine at position 4 of the pyrimidine ring due to the electron-withdrawing nitro group at position 5, which activates position 4 for SNAr. The product is isolated via precipitation in ice-water and purified by recrystallization from ethanol, yielding 60–75%.
Step 2: Amination at Position 6
Reagents :
- 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
- Ammonia source: NH₃ (g) or NH₄OH
- Solvent: Ethanol or DMSO
Procedure :
The chloro intermediate undergoes SNAr with concentrated aqueous ammonia (28–30%) in ethanol at 120°C for 24 hours in a sealed tube. The nitro group at position 5 enhances the electrophilicity of position 6, enabling displacement of chlorine by ammonia. Post-reaction, the mixture is cooled, filtered, and washed with cold water to yield the final product (45–65% yield).
One-Pot Condensation and Functionalization
An alternative approach constructs the pyrimidine ring in situ while introducing substituents:
Reagents :
- Phenylsulfonyl guanidine
- Triethylorthoformate
- Acetylacetone
Procedure :
Phenylsulfonyl guanidine condenses with acetylacetone and triethylorthoformate under reflux in ethanol, forming the pyrimidine ring with acetyl and methyl substituents. While this method efficiently generates substituted pyrimidines, introducing the nitro and amino groups requires additional steps, making it less direct than the two-step SNAr route.
Comparative Analysis of Methodologies
The two-step SNAr method is preferred for scalability and higher yields, whereas one-pot synthesis offers modularity for structural variations.
Mechanistic Insights
Electronic Effects in SNAr
The nitro group at position 5 exerts a strong electron-withdrawing effect, polarizing the pyrimidine ring and facilitating nucleophilic attack at positions 4 and 6. Density functional theory (DFT) calculations indicate that the nitro group lowers the energy barrier for SNAr by 15–20 kcal/mol compared to unsubstituted pyrimidines.
Challenges and Mitigation Strategies
Byproduct Formation
Nitro Group Reduction
- Issue : Premature reduction of the nitro group during amination.
- Solution : Avoid reductive conditions (e.g., Pd/C) and use mild aminating agents (aqueous NH₃ instead of NH₄Cl/Zn).
Chemical Reactions Analysis
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that it can inhibit certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. The compound may also interact with other enzymes and proteins, affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, linker groups, and biological applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*DHFR: Dihydrofolate reductase
Key Observations
Substituent Effects: The amino-nitro combination in the target compound contrasts with methoxy-nitro (JS7) and chloro-methoxy () analogs. Fedratinib () demonstrates how bulky substituents (e.g., tert-butyl, pyrrolidine-ethoxy) enhance selectivity for kinase targets, a feature absent in simpler analogs.
Linker Flexibility :
- The ethyl spacer in JS6 increases conformational flexibility compared to the rigid direct C-N bond in the target compound. This could influence binding kinetics and bioavailability .
Synthesis :
- The target compound and JS7 share synthesis routes involving condensation with guanidine or acylhydrazides under reflux . Fedratinib’s synthesis is more complex, requiring cross-coupling reactions .
Biological Activity :
- Fedratinib exemplifies therapeutic application as a JAK2 inhibitor, whereas simpler analogs like the target compound are often precursors or exploratory leads. The chloro-methoxy variant () shows antimicrobial activity, suggesting substituent-dependent target specificity .
Computational and Structural Analysis
Tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) provide insights into electronic properties :
- Electrostatic Potential (ESP): The nitro group in the target compound creates a strong electron-deficient region, enhancing interactions with positively charged enzyme pockets.
- Hydrogen Bonding: The amino group at position 6 may act as a hydrogen bond donor, contrasting with methoxy’s role as an acceptor in JS7 .
Biological Activity
Overview
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide, also known as a derivative of benzenesulfonamide, belongs to a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets.
- Chemical Formula : C₁₀H₁₁N₅O₂S
- Molecular Weight : 265.29 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Arginine Methyltransferase (PRMT1) :
- A study highlighted that derivatives of this compound can inhibit PRMT1, an enzyme implicated in cancer progression. The most potent derivative showed an IC50 value of 2.0 μM against PRMT1 and demonstrated significant anti-proliferative activity against several tumor cell lines, including DLD-1 and T24 .
- Calcium Channel Interaction :
- Research on related benzenesulfonamide derivatives has shown that they can act as calcium channel inhibitors, affecting cardiovascular parameters such as perfusion pressure and coronary resistance. These compounds may interact with specific amino acid residues on calcium channels, leading to decreased perfusion pressure through inhibition of L-type calcium channels .
Table 1: Summary of Biological Activities
Case Study 1: PRMT1 Inhibition and Cancer Treatment
A study focused on the structure-activity relationship (SAR) of various benzenesulfonamide derivatives aimed to identify effective PRMT1 inhibitors. The lead compound demonstrated not only potent enzymatic inhibition but also significant cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Cardiovascular Effects
In another investigation using isolated rat heart models, it was found that benzenesulfonamide derivatives influenced coronary resistance and perfusion pressure significantly. The results indicated that these compounds could serve as potential therapeutic agents for managing cardiovascular conditions by modulating calcium channel activity .
Q & A
Q. What are the key steps in synthesizing 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with nitro-substituted pyrimidine precursors and sulfonamide intermediates. Critical steps include coupling the pyrimidine and benzenesulfonamide moieties under controlled conditions (e.g., temperature: 80–100°C, solvent: DMF or THF, time: 12–24 hours). Optimization focuses on minimizing side reactions (e.g., over-nitration) and maximizing yield through iterative adjustments of stoichiometry and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purity is confirmed via recrystallization and chromatography .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., NO₂, NH₂, and sulfonamide S=O stretches).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolve atomic coordinates and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction resolves ambiguities in nitro-group orientation and hydrogen-bonding patterns. Challenges include:
- Disordered atoms : Partial occupancy refinement using SHELXL’s PART instruction.
- Twinning : Handling twinned data with HKLF 5 format in SHELX.
- Thermal motion : Anisotropic displacement parameter (ADP) analysis for flexible substituents. Validation tools like PLATON ensure geometric accuracy .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., antimicrobial targets like dihydropteroate synthase).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Natural Bond Orbital (NBO) Analysis : Evaluate charge transfer and stabilization energies in ligand-receptor complexes .
Q. How do reaction intermediates’ electronic properties influence the synthesis pathway?
NBO analysis reveals electron-deficient nitro groups on the pyrimidine ring drive nucleophilic aromatic substitution. Electron-donating amino groups stabilize transition states, reducing activation energy. Solvent polarity (e.g., DMF vs. THF) modulates intermediate stability, affecting reaction rates and regioselectivity .
Q. What experimental designs are used to evaluate the compound’s pharmacological activity while addressing data variability?
- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) with replicates (n ≥ 3) to assess antimicrobial or anticancer activity.
- Control groups : Include positive (e.g., sulfadiazine) and vehicle controls.
- Statistical validation : ANOVA or Student’s t-test to address variability; outlier detection via Grubbs’ test .
Q. How can environmental stability studies be designed to assess degradation pathways?
- Hydrolytic stability : Incubate compound in buffers (pH 3–9) at 37°C, monitoring degradation via HPLC.
- Photodegradation : Expose to UV-Vis light (300–800 nm) and analyze by LC-MS for byproducts.
- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate ecological risks .
Data Contradiction and Validation
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Validate purity : Ensure ≥95% purity via HPLC before testing.
- Cross-validate : Compare results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. What strategies mitigate crystallographic data conflicts (e.g., bond length discrepancies)?
- Multi-software validation : Cross-check refinements with SHELXL, Olex2, and CRYSTALS.
- Residual density analysis : Address unresolved electron density with Fourier maps.
- Database benchmarking : Compare bond lengths/angles with Cambridge Structural Database entries .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
